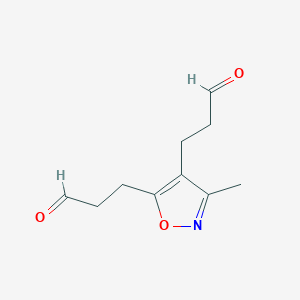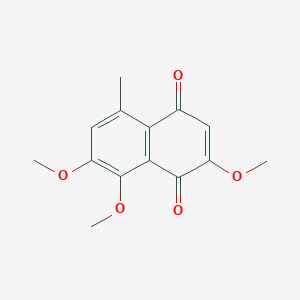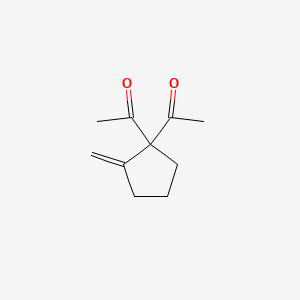
1,1'-(2-Methylidenecyclopentane-1,1-diyl)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diacetyl-2-methylenecyclopentane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two acetyl groups attached to the first carbon and a methylene group attached to the second carbon of the cyclopentane ring. The molecular formula of 1,1-Diacetyl-2-methylenecyclopentane is C10H14O2.
Preparation Methods
The synthesis of 1,1-Diacetyl-2-methylenecyclopentane can be achieved through multiple-step synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with cyclopentane, which undergoes a series of reactions to introduce the acetyl and methylene groups.
Acetylation: Cyclopentane is first acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to introduce the acetyl groups.
Methylene Introduction: The methylene group is introduced through a reaction with a methylene donor, such as diazomethane, under controlled conditions.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain pure 1,1-Diacetyl-2-methylenecyclopentane
Chemical Reactions Analysis
1,1-Diacetyl-2-methylenecyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the acetyl groups to alcohols.
Substitution: The methylene group can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Hydrogenation: The compound can be hydrogenated in the presence of a catalyst such as palladium on carbon to saturate the double bond in the methylene group .
Scientific Research Applications
1,1-Diacetyl-2-methylenecyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 1,1-Diacetyl-2-methylenecyclopentane involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1,1-Diacetyl-2-methylenecyclopentane can be compared with other similar compounds, such as:
Cyclopentane: A simple cycloalkane with no functional groups.
1,1-Diacetylcyclopentane: Similar to 1,1-Diacetyl-2-methylenecyclopentane but lacks the methylene group.
2-Methylenecyclopentane: Contains a methylene group but lacks the acetyl groups.
Cyclohexane Derivatives: Compounds with similar functional groups but a six-membered ring instead of a five-membered ring
1,1-Diacetyl-2-methylenecyclopentane stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88459-74-9 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(1-acetyl-2-methylidenecyclopentyl)ethanone |
InChI |
InChI=1S/C10H14O2/c1-7-5-4-6-10(7,8(2)11)9(3)12/h1,4-6H2,2-3H3 |
InChI Key |
SCKIDOOHGWDNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCC1=C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
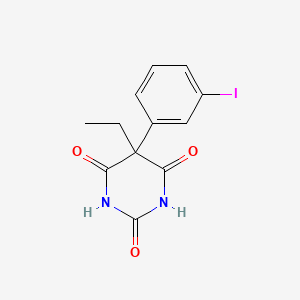
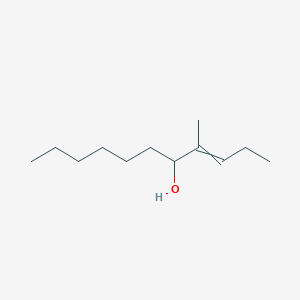
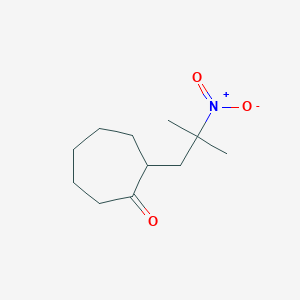
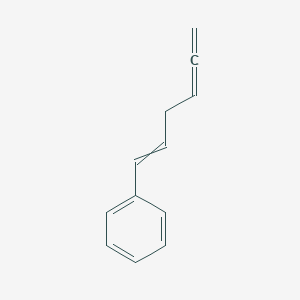
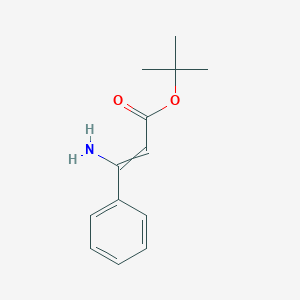
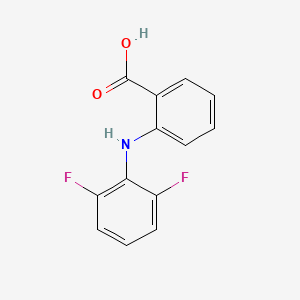
![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)
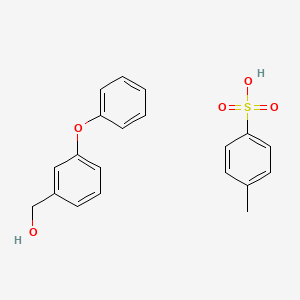
![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
![2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14386798.png)
